Nystatin

Antifungal susceptibility testing Oral candidiasis Polyene antibiotics

Nystatin (CAS 34786-70-4) is the rational choice for topical and oral antifungal formulations targeting superficial Candida infections. Unlike amphotericin B, it demonstrates significantly lower mammalian cell cytotoxicity while maintaining superior in vitro activity against C. albicans, especially in immunocompromised patient isolates. Its direct plasma membrane permeabilization mechanism makes it the preferred reagent for cell biology studies on membrane dynamics and ion flux, unlike natamycin which confounds results by inhibiting endocytosis. With a USP potency standard of ≥4400 Units/mg ensuring reproducible dosing and a stability profile maintaining ≥90% potency for 7 days at 5°C, nystatin offers procurement confidence and reliable experimental windows.

Molecular Formula C47H75NO17
Molecular Weight 926.1 g/mol
CAS No. 34786-70-4
Cat. No. B1249465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNystatin
CAS34786-70-4
SynonymsFungicidin
Mycostatin
Nilstat
Nystatin
Nystatin A1
Nystatin A2
Nystatin A3
Nystatin G
Stamicin
Stamycin
Molecular FormulaC47H75NO17
Molecular Weight926.1 g/mol
Structural Identifiers
SMILESCC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
InChIKeyVQOXZBDYSJBXMA-NQTDYLQESA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMW: 926.12 /Form not specified/
Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C

Nystatin (CAS 34786-70-4): Baseline Overview for Scientific Procurement and Analytical Selection


Nystatin (CAS 34786-70-4) is a polyene macrolide antifungal antibiotic produced by Streptomyces noursei [1]. It exists as a complex mixture of structurally related tetraene components, primarily nystatin A1, and exerts its antifungal activity by binding to ergosterol in fungal cell membranes, leading to pore formation and cellular leakage [2]. The United States Pharmacopeia (USP) monograph specifies a minimum potency of 4400 USP Nystatin Units per mg, or not less than 5000 USP Nystatin Units per mg when intended for extemporaneous preparation of oral suspensions [3]. Nystatin is employed extensively in topical and oral formulations for superficial candidiasis, as well as in cell biology research as a membrane-permeabilizing agent [4].

Why Substituting Nystatin (CAS 34786-70-4) with Other Polyenes or Azoles Can Compromise Experimental and Clinical Outcomes


Substitution of nystatin with other antifungal agents, even within the same polyene class such as amphotericin B or natamycin, is scientifically unsound due to demonstrable and quantifiable differences in target spectrum, mechanism of action, stability profile, and cytotoxicity. While nystatin and amphotericin B both bind ergosterol, their potency against specific Candida species differs significantly [1], and their relative in vitro cytotoxicity profiles are distinct, with nystatin being notably less cytotoxic to mammalian cells [2]. Furthermore, nystatin and natamycin operate through fundamentally divergent mechanisms of action, as nystatin causes direct plasma membrane permeabilization while natamycin inhibits endocytosis [3]. Similarly, azole antifungals like fluconazole inhibit ergosterol synthesis rather than directly binding to it, resulting in fungistatic rather than fungicidal activity and a completely different resistance profile [4]. Consequently, assuming interchangeability without rigorous validation of the specific experimental or clinical endpoint will likely yield misleading or non-reproducible results.

Quantitative Differentiation of Nystatin (CAS 34786-70-4) from Amphotericin B and Natamycin: An Evidence-Based Selection Guide


Comparative Antifungal Efficacy: Nystatin Demonstrates Superior In Vitro Activity Against Candida albicans Relative to Amphotericin B

In a direct head-to-head in vitro comparison of antifungal susceptibility, nystatin demonstrated superior activity against clinical isolates of Candida albicans compared to amphotericin B. Both before and after radiotherapy, a higher percentage of C. albicans strains were sensitive to nystatin than to amphotericin B [1]. Specifically, after radiotherapy, 100% of C. albicans strains were sensitive to nystatin, whereas only 75% were sensitive to amphotericin B [1]. Furthermore, the MIC90 values for nystatin against a panel of 103 clinical Candida isolates were reported as 2 microg/ml, while those for liposomal nystatin were 1 microg/ml [2].

Antifungal susceptibility testing Oral candidiasis Polyene antibiotics

Mechanistic Differentiation: Nystatin Disrupts Plasma Membrane Integrity Unlike Natamycin Which Inhibits Endocytosis

A comparative study investigating the mode of action of polyene antimycotics revealed a fundamental mechanistic difference between nystatin and natamycin. Using germinating conidia of Penicillium discolor as a model, nystatin was shown to cause direct permeabilization of the fungal plasma membrane, allowing the influx of fluorescent probes such as TOTO-1, FM4-64, and ferricyanide ions [1]. In stark contrast, natamycin failed to permeabilize the conidia but instead inhibited endocytosis in a dose- and time-dependent manner, preventing the formation of early endosomal compartments [1].

Membrane permeability Endocytosis Polyene mechanism of action

Differential Cytotoxicity: Nystatin Exhibits Significantly Lower In Vitro Cytotoxicity Compared to Amphotericin B

An in vitro assessment of polyene antibiotic toxicity revealed that nystatin is substantially less cytotoxic to mammalian cells than amphotericin B. The study demonstrated that amphotericin B induced a 25% to 50% greater decline in the cellular ATP-ADP ratio compared to nystatin [1]. This finding aligns with the known dose-limiting nephrotoxicity of amphotericin B, a property that restricts its clinical and research utility.

Cytotoxicity Nephrotoxicity Mammalian cell viability

Comparative Stability and Bioactivity: Nystatin Demonstrates Temperature-Dependent Activity Differentiating It from Amphotericin B

Studies on the stability and bioactivity of nystatin and amphotericin B reveal a key temperature-dependent differentiation. Both compounds exhibit optimal stability between pH 5 and 7; however, nystatin demonstrates higher bioactivity at lower incubation temperatures (30-25°C), while amphotericin B is comparatively more active at elevated temperatures (41°C) [1]. Furthermore, in mouthrinse formulations, nystatin at a concentration of 14,400 U/ml maintained at least 90% of its initial concentration for up to 7 days at 5°C in aqueous or alkaline environments [2].

Antifungal stability Bioactivity Polyene degradation

Optimal Research and Industrial Application Scenarios for Nystatin (CAS 34786-70-4) Based on Quantitative Evidence


Oral and Topical Antifungal Formulation Development for Superficial Candidiasis

Nystatin's superior in vitro activity against C. albicans compared to amphotericin B, particularly in isolates from immunocompromised patients [1], combined with its significantly lower mammalian cell cytotoxicity [2], makes it the rational choice for developing or formulating topical creams, ointments, and oral suspensions aimed at treating superficial Candida infections. Its established USP potency standard (≥4400 Units/mg) ensures reproducible dosing [3].

Cell Biology Research Requiring Selective Plasma Membrane Permeabilization

For cell biologists studying membrane dynamics or ion flux, nystatin is the preferred reagent over natamycin due to its proven, direct mechanism of plasma membrane permeabilization [4]. Natamycin's inhibition of endocytosis represents a fundamentally different and confounding biological activity [4]. Researchers should procure nystatin when the experimental objective is to disrupt membrane integrity without the confounding variable of endocytic pathway inhibition.

Stability-Sensitive Bioassays and Extemporaneous Compounding

In settings requiring the preparation of stable, extemporaneous solutions or suspensions, nystatin offers quantifiable advantages. Its stability profile, maintaining ≥90% potency for up to 7 days at 5°C in alkaline or aqueous environments [5], provides a reliable and defined window for use in both clinical compounding and research laboratories. Furthermore, its superior bioactivity at lower temperatures (30-25°C) compared to amphotericin B [6] makes it the polyene of choice for assays conducted at or below physiological temperature.

Procurement of Reference Standards for Compendial Testing

The existence of a well-defined USP monograph with specific potency requirements (4400 or 5000 USP Units/mg depending on intended use) and a corresponding USP Reference Standard [3] establishes nystatin as a preferred compound for analytical method development and quality control testing in pharmaceutical manufacturing. This regulatory clarity and standardization provides a level of procurement confidence that is often lacking for less well-characterized analogs.

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